molecular formula C8H4Cl5NO B11954177 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide CAS No. 33715-64-9

2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide

Cat. No.: B11954177
CAS No.: 33715-64-9
M. Wt: 307.4 g/mol
InChI Key: WKBFRYPEBOWXGM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.39 g/mol . It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

33715-64-9

Molecular Formula

C8H4Cl5NO

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C8H4Cl5NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI Key

WKBFRYPEBOWXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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